molecular formula C10H10ClNO2 B2485657 N-(3-chloro-4-methoxyphenyl)prop-2-enamide CAS No. 22010-03-3

N-(3-chloro-4-methoxyphenyl)prop-2-enamide

Cat. No. B2485657
CAS RN: 22010-03-3
M. Wt: 211.65
InChI Key: LUDGSODUXQZARC-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)prop-2-enamide” belongs to the class of organic compounds known as cinnamic acid amides . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

This compound is used in the synthetic preparation of antimicrobial agents . It was also formed as a side-reaction product when synthesizing KN-92 .


Molecular Structure Analysis

The molecule shows the expected E configuration for the cinnamyl double bond. The planes of the two aromatic rings are approximately orthogonal (inter-planar angle = 82.2°) .


Chemical Reactions Analysis

The title compound is formed in the synthetic route for the production of potent inhibitors of calmodulin .


Physical And Chemical Properties Analysis

The linear formula of “N-(3-chloro-4-methoxyphenyl)prop-2-enamide” is C10H12ClNO2 and its molecular weight is 213.666 .

Scientific Research Applications

Mechanism of Action

The compound plays pivotal roles in cell physiology, being involved in calcium signal transduction. It acts as a multifunctional enzyme able to phosphorylate nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGSODUXQZARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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